Androsta-1,4,9(11)-triene-3,17-dione
Androsta-1,4,9(11)-triene-3,17-dione
Brand Name:
Vulcanchem
CAS No.:
15375-21-0
VCID:
VC21040863
InChI:
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7-9,11,14-15H,3-6,10H2,1-2H3/t14-,15-,18-,19-/m0/s1
SMILES:
CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)C=CC43C
Molecular Formula:
C19H22O2
Molecular Weight:
282.4 g/mol
Androsta-1,4,9(11)-triene-3,17-dione
CAS No.: 15375-21-0
Cat. No.: VC21040863
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15375-21-0 |
|---|---|
| Molecular Formula | C19H22O2 |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | (8S,10S,13S,14S)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
| Standard InChI | InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7-9,11,14-15H,3-6,10H2,1-2H3/t14-,15-,18-,19-/m0/s1 |
| Standard InChI Key | NNPWVPDIRNJLIN-LNMJFAINSA-N |
| Isomeric SMILES | C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@@]43C |
| SMILES | CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)C=CC43C |
| Canonical SMILES | CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)C=CC43C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator